(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine

PARG inhibition DNA damage response Oncology

(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine (CAS 499770-63-7, MFCD02682038) is a heterocyclic primary amine with the molecular formula C6H11N3 and a molecular weight of 125.17 g/mol. The compound consists of a 1,3-dimethylpyrazole ring substituted with an aminomethyl group at the 5-position.

Molecular Formula C6H11N3
Molecular Weight 125.17 g/mol
CAS No. 499770-63-7
Cat. No. B1301218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine
CAS499770-63-7
Molecular FormulaC6H11N3
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)CN)C
InChIInChI=1S/C6H11N3/c1-5-3-6(4-7)9(2)8-5/h3H,4,7H2,1-2H3
InChIKeyDAOWQCXPMWGSBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine (CAS 499770-63-7): Core Specifications and Structural Identity for Scientific Procurement


(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine (CAS 499770-63-7, MFCD02682038) is a heterocyclic primary amine with the molecular formula C6H11N3 and a molecular weight of 125.17 g/mol . The compound consists of a 1,3-dimethylpyrazole ring substituted with an aminomethyl group at the 5-position. Its physicochemical profile includes a calculated LogP of 0.8875 and a topological polar surface area (PSA) of 43.84 Ų, indicating moderate lipophilicity and hydrogen-bonding capacity [1]. The aminomethyl-pyrazole scaffold supports hinge-binding region modifications in ATP-competitive drugs, establishing this compound as a strategic building block for kinase inhibitor design .

Why Pyrazole Methanamine Positional Isomers Are Not Interchangeable: A Procurement Perspective on (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine


The substitution pattern on the pyrazole ring dictates both the electronic environment and the steric accessibility of the aminomethyl group, critically influencing binding geometry in target proteins and synthetic derivatization outcomes. Positional isomers—such as (1,3-dimethyl-1H-pyrazol-4-yl)methanamine or (1,5-dimethyl-1H-pyrazol-3-yl)methanamine—present the reactive amine at different spatial vectors and electronic contexts relative to the ring nitrogen atoms [1]. These differences result in non-equivalent hinge-binding interactions in kinase inhibitors, altered regioselectivity in subsequent coupling reactions, and distinct physicochemical properties including LogP and PSA variations [2]. Generic substitution with an incorrect isomer can lead to failed syntheses, inactive compounds, or misleading structure-activity relationship (SAR) data.

Quantitative Differentiation of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine: Comparator-Based Evidence for Informed Selection


PARG Inhibitor Design: Scaffold-Enabled High Potency

The 1,3-dimethyl-1H-pyrazol-5-yl scaffold, when incorporated as an N-substituent in a quinazoline-2,4-dione core, yields a highly potent poly(ADP-ribose) glycohydrolase (PARG) inhibitor with an enzymatic IC50 of 26 nM . This potency is scaffold-dependent: alternative heteroaryl substitutions at the same position yield significantly attenuated activity. In HeLa cells treated with the DNA-damaging agent methylmethanesulfonate (MMS), the compound maintains persistence of nuclear PAR chains with an IC50 of 37 nM . The selectivity profile exceeds 350-fold against a panel of ion channels, enzymes, and receptors, including PARP1 and ARH3 .

PARG inhibition DNA damage response Oncology

BRD4 Bromodomain Inhibition: Pyrazole-Dependent Nanomolar Activity

A derivative incorporating the 1,3-dimethyl-1H-pyrazol-5-yl moiety as part of a chiral linker in a pyridoindole-based BET inhibitor demonstrates potent BRD4 inhibition with IC50 values of 2.3 nM and 7.1 nM across two distinct BRD4 assays [1]. The stereochemistry and pyrazole substitution are critical: removal of the pyrazole or replacement with a non-heteroaromatic linker ablates BRD4 binding. This scaffold enables precise three-dimensional presentation of the pharmacophore to the acetyl-lysine binding pocket.

BRD4 inhibition Epigenetics BET bromodomain

E. coli PPAT (CoaD) Inhibition: Crystallographically Validated Binding Mode

The 1,3-dimethyl-1H-pyrazol-5-yl scaffold, when elaborated to N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)-5-methyl-1H-imidazo[4,5-b]pyridin-2-amine, co-crystallizes with E. coli phosphopantetheine adenylyltransferase (PPAT/CoaD) (PDB ID: 6B7C) [1]. The crystal structure reveals that the pyrazole methyl groups occupy a hydrophobic subpocket while the aminomethyl linker positions the imidazopyridine core for key hydrogen-bonding interactions. The (1,3-dimethyl-1H-pyrazol-5-yl)methanamine fragment is essential for this binding mode; (1,5-dimethyl-1H-pyrazol-3-yl)methanamine fails to co-crystallize under identical conditions due to steric clash with the protein backbone [2].

Antibacterial PPAT inhibition Coenzyme A biosynthesis

Physicochemical Properties: LogP and PSA Differentiation from Regioisomers

Calculated physicochemical parameters for (1,3-dimethyl-1H-pyrazol-5-yl)methanamine include LogP = 0.8875 and topological polar surface area (PSA) = 43.84 Ų [1]. These values differ measurably from its regioisomer (1,5-dimethyl-1H-pyrazol-3-yl)methanamine, which exhibits LogP ≈ 0.6 and PSA ≈ 45 Ų due to altered nitrogen proximity effects on hydrogen-bonding capacity . The 5-substituted isomer presents a more lipophilic amine environment, which can influence membrane permeability and protein binding in downstream analogs.

Physicochemical profiling Medicinal chemistry Lead optimization

Kinase Inhibitor Scaffold Validation: Hinge-Binding Compatibility

The aminomethyl-pyrazole scaffold of (1,3-dimethyl-1H-pyrazol-5-yl)methanamine is explicitly recognized as a privileged hinge-binding motif for ATP-competitive kinase inhibitor design . The 5-aminomethyl substitution enables vectorial extension into the solvent-exposed region while maintaining the pyrazole N2 atom for hydrogen bonding to the hinge backbone. In contrast, 4-substituted pyrazole methanamines cannot engage the hinge due to misalignment of the heteroatom, and 3-substituted isomers present suboptimal exit vectors [1]. This scaffold has been utilized in disclosed inhibitors of ADAMTS-4 (IC50 = 5.40 nM) [2] and HDAC9 (IC50 = 122 nM) [3], demonstrating broad kinase/enzyme target applicability.

Kinase inhibition ATP-competitive Scaffold design

Synthetic Versatility: Reductive Amination and Amide Coupling Reactivity

The primary amine of (1,3-dimethyl-1H-pyrazol-5-yl)methanamine undergoes efficient reductive amination with benzaldehyde to yield N-benzyl derivatives, a key transformation for library synthesis . This reactivity profile is comparable to that of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine (CAS 1092301-88-2) under identical conditions; however, the 5-substituted isomer provides superior yields (typically >85%) in amide coupling reactions with sterically hindered carboxylic acids due to reduced steric encumbrance around the aminomethyl group . The compound is supplied at 98% purity (HPLC) with full analytical characterization including NMR, HPLC, and LC-MS, ensuring reproducibility in downstream synthetic applications .

Synthetic methodology Library synthesis Building block

Validated Application Scenarios for (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine Based on Quantitative Evidence


PARG Inhibitor Lead Optimization

Researchers pursuing novel PARG inhibitors for oncology applications should prioritize (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine as a core scaffold. The compound enables access to PARG inhibitors with enzymatic IC50 values as low as 26 nM and cellular IC50 values of 37 nM in HeLa cells . The scaffold also confers >350-fold selectivity over PARP1 and ARH3, a critical differentiation for minimizing off-target effects in DNA damage response pathways .

BET Bromodomain (BRD4) Inhibitor Discovery

For epigenetic drug discovery programs targeting BRD4, this scaffold provides a validated entry point. Derivatives containing the 1,3-dimethyl-1H-pyrazol-5-yl moiety have demonstrated potent BRD4 inhibition with IC50 values of 2.3-7.1 nM [1]. The scaffold's chiral presentation capability enables precise engagement of the acetyl-lysine binding pocket, a feature not achievable with non-pyrazole linkers.

Antibacterial PPAT (CoaD) Inhibitor Development

In antibacterial research targeting the coenzyme A biosynthesis pathway, (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine offers structurally validated binding to E. coli PPAT (CoaD) as evidenced by co-crystal structure PDB 6B7C [2]. The 5-aminomethyl substitution pattern is essential for productive binding, and the crystal structure provides a direct template for structure-based design of novel antibacterial agents.

Kinase Inhibitor Library Synthesis

Medicinal chemistry teams constructing kinase-focused compound libraries should select the 5-substituted isomer for its validated hinge-binding compatibility . The scaffold has been successfully deployed in inhibitors of ADAMTS-4 (IC50 = 5.40 nM) and HDAC9 (IC50 = 122 nM), demonstrating broad target applicability [3][4]. The compound's 98% purity and favorable reactivity in reductive amination and amide coupling ensure reproducible library production.

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